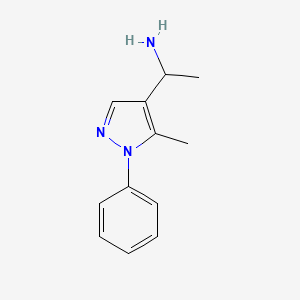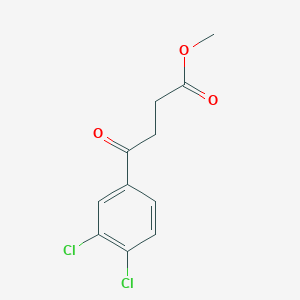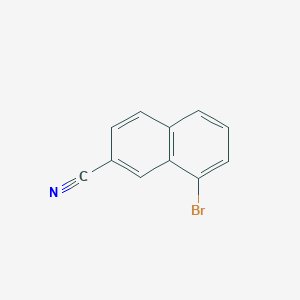
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Vue d'ensemble
Description
“1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine” is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds with a 5-membered ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-substituted-2-(5-substitified-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for antitumor potential . Another example is the synthesis of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones by Knoevenagel condensation of various 3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes with 3-phenylthiazolidine-2,4-dione .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and NMR . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yielded the corresponding acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1,3-diazole is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity .
Synthesis of Pyrazole-Substituted Heterocycles
This compound can be used in the synthesis of pyrazole-substituted heterocycles . It reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .
Anti-Obesity and Anti-Anxiety Applications
Pyrazole-based derivatives have shown several biological activities, including anti-obesity and anti-anxiety effects . Their derivatives are used as important intermediates in the preparation of drug molecules .
HIV-1 Reverse Transcriptase Inhibitor
Pyrazole-based derivatives have also been found to inhibit HIV-1 reverse transcriptase . This makes them potential candidates for the development of new antiretroviral drugs .
Anti-Hyperglycemic, Anti-Pyretic, Analgesic, Anti-Inflammatory, and Hypoglycemic Activities
These compounds have demonstrated anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activities . This suggests potential applications in the treatment of conditions such as diabetes, fever, pain, inflammation, and hypoglycemia .
Applications in Transition-Metal Chemistry
These heterocycles have also found applications in transition-metal chemistry as an analytical reagent . They are used for complexation with metals and as antioxidant additives to fuels .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been reported to have diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . One such compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Safety and Hazards
Orientations Futures
The future directions in the study of similar compounds could involve the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs in clinical use to treat infectious diseases . Therefore, the development of novel strategies to access these valuable structures is of widespread interest .
Propriétés
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11/h3-9H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIRFHQVOGYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3317107.png)
![2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3317119.png)


![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3317132.png)

![(2E)-3-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3317142.png)
![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)




![1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B3317172.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)